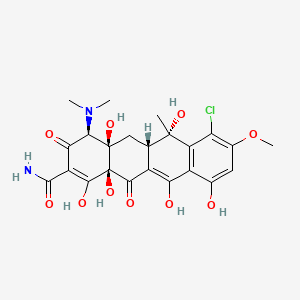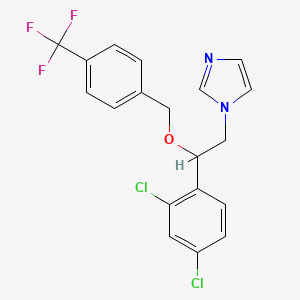
DD-03-171
Übersicht
Beschreibung
DD-03-171 ist ein potenter und selektiver Degrader der Bruton-Tyrosinkinase, IKFZ1 und IKFZ3. Es hat signifikante antiproliferative Wirkungen auf Mantelzelllymphomzellen gezeigt .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Konjugation eines selektiven Bruton-Tyrosinkinase-Inhibitors mit Thalidomid unter Verwendung eines gesättigten Kohlenwasserstoffketten-Linkers . Der Syntheseweg beinhaltet mehrere Schritte der organischen Synthese, darunter die Bildung von Amidbindungen und Schutz-Entschützungsstrategien. Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, würden aber wahrscheinlich großtechnische organische Synthesetechniken und Reinigungsprozesse beinhalten, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
DD-03-171 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Krebsforschung. Es wurde gezeigt, dass es die Bruton-Tyrosinkinase-Signalisierung und -Proliferation in Mantelzelllymphomzellen unterdrückt, indem es Bruton-Tyrosinkinase, IKFZ1 und IKFZ3 abbaut . Diese Verbindung zeigt auch Wirksamkeit gegen Ibrutinib-resistente Krebszellen, was sie zu einem wertvollen Werkzeug für die Untersuchung von Mechanismen der Arzneimittelresistenz macht . Zusätzlich wurde this compound in Xenograft-Modellen verwendet, um die Tumorlast zu reduzieren und das Überleben zu verlängern, was sein Potenzial für therapeutische Anwendungen unterstreicht .
Wirkmechanismus
Es bindet an die Bruton-Tyrosinkinase und rekrutiert eine E3-Ubiquitin-Ligase, die das Zielprotein mit Ubiquitin-Molekülen markiert . Diese Ubiquitinierung markiert das Protein zur Degradation durch das Proteasom, wodurch die Spiegel der Bruton-Tyrosinkinase, IKFZ1 und IKFZ3 in der Zelle effektiv reduziert werden . Diese Degradation führt zur Unterdrückung von Signalwegen, die für die Proliferation und das Überleben von Krebszellen entscheidend sind .
Wirkmechanismus
It binds to Bruton tyrosine kinase and recruits an E3 ubiquitin ligase, which tags the target protein with ubiquitin molecules . This ubiquitination marks the protein for degradation by the proteasome, effectively reducing the levels of Bruton tyrosine kinase, IKFZ1, and IKFZ3 in the cell . This degradation leads to the suppression of signaling pathways that are critical for the proliferation and survival of cancer cells .
Biochemische Analyse
Biochemical Properties
DD-03-171 plays a crucial role in biochemical reactions by specifically targeting and degrading BTK. It interacts with several biomolecules, including BTK, IKZF1, and IKZF3. The interaction with BTK is particularly significant as it leads to the degradation of this kinase, thereby inhibiting its signaling pathways. This compound binds to BTK with high affinity, resulting in its ubiquitination and subsequent proteasomal degradation .
Cellular Effects
This compound exerts profound effects on various cell types, particularly B-cells. It influences cell function by disrupting BTK signaling pathways, which are essential for B-cell development and function. This disruption leads to reduced cell proliferation, increased apoptosis, and altered gene expression. In mantle cell lymphoma cells, this compound has been shown to inhibit cell growth and induce cell death by degrading BTK, IKZF1, and IKZF3 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to BTK, leading to the recruitment of the E3 ubiquitin ligase complex. This complex ubiquitinates BTK, marking it for degradation by the proteasome. Additionally, this compound affects other proteins such as IKZF1 and IKZF3, contributing to its antiproliferative effects. The degradation of these proteins disrupts critical signaling pathways, resulting in reduced cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions but may degrade over extended periods. In vitro studies have shown that this compound induces rapid degradation of BTK within hours of treatment, with sustained effects observed over several days. Long-term studies in vivo have demonstrated that this compound can significantly slow tumor growth in mantle cell lymphoma models .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to its degradation and elimination. It interacts with enzymes such as cytochrome P450s, which metabolize the compound into various metabolites. These metabolites are then excreted from the body. The compound’s interaction with metabolic enzymes can influence its bioavailability and efficacy .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target tissues. The compound’s localization within cells is critical for its activity, as it needs to reach the cytoplasm to interact with BTK and other target proteins .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its effects by degrading BTK and other target proteins. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its function, as it needs to be in proximity to its target proteins to induce their degradation .
Vorbereitungsmethoden
The synthesis of DD-03-171 involves conjugating a selective Bruton tyrosine kinase inhibitor to thalidomide using a saturated hydrocarbon chain linker . The synthetic route includes multiple steps of organic synthesis, including amide bond formation and protection-deprotection strategies. Industrial production methods for this compound are not widely documented, but they would likely involve large-scale organic synthesis techniques and purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
DD-03-171 unterliegt hauptsächlich Degradierungsreaktionen anstatt traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es funktioniert durch Bindung an die Bruton-Tyrosinkinase und Rekrutierung einer E3-Ubiquitin-Ligase, was zur Ubiquitinierung und anschließenden proteasomalen Degradation des Zielproteins führt . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind der selektive Bruton-Tyrosinkinase-Inhibitor und Thalidomid, zusammen mit verschiedenen Lösungsmitteln und Katalysatoren, die für die Syntheseschritte erforderlich sind.
Vergleich Mit ähnlichen Verbindungen
DD-03-171 ist einzigartig in seiner Fähigkeit, mehrere Ziele zu degradieren, darunter Bruton-Tyrosinkinase, IKFZ1 und IKFZ3 . Ähnliche Verbindungen umfassen andere PROTACs, die für den Abbau spezifischer Proteine entwickelt wurden, wie z. B. DD-03-007, das einen Polyethylenglykol-Linker anstelle einer gesättigten Kohlenwasserstoffkette verwendet . Eine weitere ähnliche Verbindung ist der selektive Bruton-Tyrosinkinase-Inhibitor Ibrutinib, der die Bruton-Tyrosinkinase inhibiert, aber nicht abbaut . Die Fähigkeit von this compound, mehrere Ziele zu degradieren und die Arzneimittelresistenz zu überwinden, unterscheidet es von diesen anderen Verbindungen .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'DD-03-171' involves the reaction of two starting materials, 2,4-dichloro-5-nitropyrimidine and 2-(2-methoxyphenyl)acetic acid, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-(2-methoxyphenyl)acetic acid" ], "Reaction": [ "Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with sodium hydride in dimethylformamide to form the corresponding anion.", "Step 2: The anion is then reacted with 2-(2-methoxyphenyl)acetic acid in the presence of palladium acetate and triphenylphosphine to form the desired product.", "Step 3: The product is then purified using column chromatography to obtain the final compound 'DD-03-171'." ] } | |
| 2366132-45-6 | |
Molekularformel |
C55H62N10O8 |
Molekulargewicht |
991.1 g/mol |
IUPAC-Name |
4-tert-butyl-N-[3-[6-[4-[4-[6-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]hexyl]piperazine-1-carbonyl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]benzamide |
InChI |
InChI=1S/C55H62N10O8/c1-34-39(12-10-14-41(34)60-49(68)35-16-20-37(21-17-35)55(2,3)4)43-33-62(5)54(73)48(59-43)58-38-22-18-36(19-23-38)51(70)64-30-28-63(29-31-64)27-9-7-6-8-26-56-46(67)32-57-42-15-11-13-40-47(42)53(72)65(52(40)71)44-24-25-45(66)61-50(44)69/h10-23,33,44,57H,6-9,24-32H2,1-5H3,(H,56,67)(H,58,59)(H,60,68)(H,61,66,69) |
InChI-Schlüssel |
QBPVFCNYKUENHU-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(C(N=C2NC3=CC=C(C(N4CCN(CCCCCCNC(CNC5=CC=CC(C(N6C(CC7)C(NC7=O)=O)=O)=C5C6=O)=O)CC4)=O)C=C3)=CN(C)C2=O)=C1C)C8=CC=C(C(C)(C)C)C=C8 |
Kanonische SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)CCCCCCNC(=O)CNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DD-03-171; DD03-171; DD 03-171; DD 03171; DD03171; DD-03171; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DD-03-171 differ from traditional Bruton's Tyrosine Kinase (BTK) inhibitors like ibrutinib?
A: Unlike ibrutinib, which inhibits the enzymatic activity of BTK, this compound acts as a protein degrader. [, ] This means that it facilitates the degradation of BTK within the cell, leading to a more sustained and potentially more profound effect on BTK-dependent signaling pathways. [] This mechanism also allows this compound to overcome resistance associated with the ibrutinib-resistant BTK C481S mutation. []
Q2: Beyond BTK, are there other proteins targeted by this compound?
A: Yes, research has shown that this compound exhibits a "triple degradation" effect, targeting not only BTK but also Ikaros family zinc finger protein 1 (IKZF1) and IKZF3. [] This multi-target degradation is significant because these proteins are also essential for the survival of certain cancers, such as mantle cell lymphoma (MCL). []
Q3: What preclinical data supports the efficacy of this compound?
A: In preclinical studies, this compound demonstrated significant in vitro and in vivo activity against MCL. [] It effectively inhibited the proliferation of MCL cells, including those harboring the ibrutinib-resistant BTK C481S mutation. [] Furthermore, this compound showed efficacy in both cell line and patient-derived xenograft (PDX) models of MCL, including a model derived from a patient who had progressed on ibrutinib therapy. [] Notably, this compound treatment led to a significant reduction in tumor burden and extended survival compared to ibrutinib or lenalidomide alone. []
Q4: Does this compound show activity in other cell types besides MCL cells?
A: Research suggests that this compound, along with other BTK degraders, effectively degrades BTK and TEC in human platelets. [] This degradation significantly impairs platelet activation through the GPVI receptor pathway, which is crucial for thrombus formation. [] This finding suggests potential applications for this compound in preventing thrombosis, although further research is needed. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


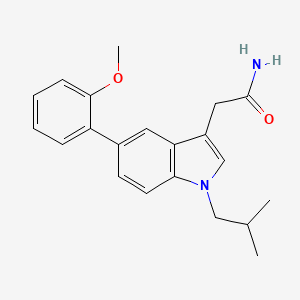
![2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B606917.png)


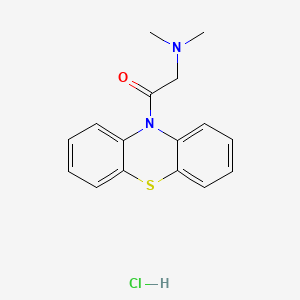
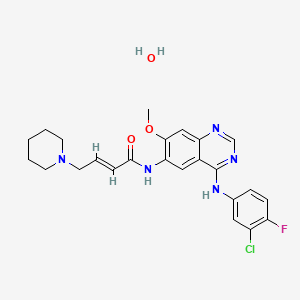

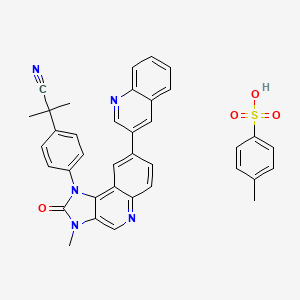
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)
